CZ9KU41Dvb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GDC-0334 is a novel small molecule inhibitor of transient receptor potential cation channel member A1 (TRPA1). TRPA1 is a receptor involved in the induction of airway inflammation and hyperreactivity, making it a promising target for treating respiratory diseases such as asthma . GDC-0334 is highly potent, selective, and orally bioavailable, showing significant potential in preclinical and early clinical studies .
Preparation Methods
The synthesis of GDC-0334 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired pharmacological properties . Industrial production methods focus on optimizing yield and purity while ensuring scalability and cost-effectiveness .
Chemical Reactions Analysis
GDC-0334 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the parent compound with modified functional groups .
Scientific Research Applications
GDC-0334 has been extensively studied for its potential therapeutic applications in treating respiratory diseases, particularly asthma. It has shown efficacy in reducing airway inflammation and hyperreactivity in preclinical models . Additionally, GDC-0334 has been evaluated for its pharmacokinetic and pharmacodynamic properties in clinical studies, demonstrating favorable bioavailability and target engagement . Beyond respiratory diseases, GDC-0334’s role as a TRPA1 inhibitor opens up possibilities for its use in treating other conditions involving neurogenic inflammation .
Mechanism of Action
GDC-0334 exerts its effects by inhibiting the function of TRPA1 on airway smooth muscle and sensory neurons. This inhibition leads to a decrease in edema, dermal blood flow, cough, and allergic airway inflammation . The binding mode of GDC-0334 involves a deep binding pocket within the transmembrane domain of TRPA1, which is crucial for its selective inhibition .
Comparison with Similar Compounds
GDC-0334 is part of a broader class of TRPA1 antagonists, which have generated significant interest in the pharmaceutical industry. Similar compounds include proline sulfonamide and hypoxanthine-based antagonists, each with distinct physicochemical properties and pharmacokinetic profiles . GDC-0334 stands out due to its high potency and selectivity, making it a promising candidate for further development .
Properties
CAS No. |
1984824-54-5 |
---|---|
Molecular Formula |
C24H19F8N5O3S |
Molecular Weight |
609.5 g/mol |
IUPAC Name |
(2S,4R,5S)-4-fluoro-1-(4-fluorophenyl)sulfonyl-5-methyl-N-[[5-(trifluoromethyl)-2-[2-(trifluoromethyl)pyrimidin-5-yl]pyridin-4-yl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H19F8N5O3S/c1-12-18(26)7-20(37(12)41(39,40)16-4-2-15(25)3-5-16)21(38)34-8-13-6-19(33-11-17(13)23(27,28)29)14-9-35-22(36-10-14)24(30,31)32/h2-6,9-12,18,20H,7-8H2,1H3,(H,34,38)/t12-,18+,20-/m0/s1 |
InChI Key |
RGXNECXVRZKGGH-UOXRKKOCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H](N1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC(=NC=C3C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F)F |
Canonical SMILES |
CC1C(CC(N1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC(=NC=C3C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.